N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21(24-19-6-8-20(9-7-19)25(27)28)23-13-16-10-17(14-23)12-22(11-16,15-23)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRJBUQXISWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Phenyl Group Introduction
The adamantane core is functionalized at the 3-position via Friedel-Crafts alkylation. In a representative procedure, 1-phenyladamantane is synthesized by reacting adamantane with benzene in the presence of a Lewis acid (e.g., AlCl₃). Subsequent nitration using fuming nitric acid at 30–40°C introduces a nitro group at the para position of the phenyl ring, yielding 1-(4-nitrophenyl)adamantane. Oxidation of this intermediate to the carboxylic acid is achieved using potassium permanganate (KMnO₄) under basic conditions (NaOH, 50–60°C), as detailed in a patent:
Reaction Conditions :
Alternative Oxidation Methods
Hydrogen peroxide (H₂O₂) in acetic acid has also been employed for oxidation, though KMnO₄ remains superior for maintaining adamantane structural integrity.
Amide Bond Formation: Methodological Comparisons
Direct Coupling Using Carbodiimide Reagents
The carboxylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and N-hydroxybenzotriazole (HOBt). 4-Nitroaniline is then introduced under basic conditions (e.g., N,N-diisopropylethylamine, DIEA):
- Dissolve 3-phenyladamantane-1-carboxylic acid (1 equiv) and 4-nitroaniline (1.2 equiv) in dichloromethane (DCM).
- Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIEA (3 equiv).
- Stir at room temperature for 12–24 hours.
- Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via preparative HPLC.
Yield : 30–47%.
Acid Chloride Mediated Synthesis
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-nitroaniline:
- Reflux 3-phenyladamantane-1-carboxylic acid (1 equiv) with SOCl₂ (5 equiv) in DCM for 4 hours.
- Remove excess SOCl₂ under reduced pressure.
- Add 4-nitroaniline (1.1 equiv) and triethylamine (2 equiv) in DCM.
- Stir at 0°C to room temperature for 6 hours.
- Purify by silica gel chromatography.
Yield : 25–35%.
Optimization Challenges and Solutions
Steric Hindrance and Reaction Efficiency
The adamantane core’s rigidity and the 3-phenyl group’s steric bulk impede amide bond formation. Strategies to mitigate this include:
Purification and Characterization
Crude products often require preparative HPLC (5–95% acetonitrile/water gradient) to isolate the target compound. Structural confirmation is achieved via:
- ¹H NMR : Characteristic peaks include adamantane bridgehead protons (δ 1.6–2.3 ppm) and aromatic protons from the 4-nitrophenyl group (δ 8.1–7.5 ppm).
- LC/MS : Molecular ion peak at m/z 376.4 [M+H]⁺.
Comparative Data Table: Synthetic Routes
*Purity after recrystallization.
Scalability and Industrial Relevance
The direct coupling method, despite moderate yields, is preferred for small-scale synthesis due to fewer steps. For industrial production, the acid chloride route’s scalability is advantageous, though it necessitates stringent moisture control. Recent patents emphasize continuous flow chemistry to improve throughput and reduce purification demands.
Chemical Reactions Analysis
Representative Procedure
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carboxylic acid activation | EDCI, HOBt, DCM, RT | 30–47% | |
| Amide coupling | 4-Nitroaniline, DIEA, DMF | 30% | |
| Deprotection (if applicable) | TFA in DCM | 85–95% |
Key Data :
Reduction of Nitro Group
The nitro group undergoes catalytic hydrogenation to form N-(4-aminophenyl)-3-phenyladamantane-1-carboxamide:
Application : The resulting amine serves as a precursor for further derivatization (e.g., benzoylation or sulfonylation) .
Hydrolysis of Amide Bond
The carboxamide bond is stable under mild conditions but cleaves under strong acidic/basic hydrolysis :
-
Acidic hydrolysis : 6M HCl, reflux, 12h → 3-phenyladamantane-1-carboxylic acid .
-
Basic hydrolysis : NaOH (aq.), 100°C, 8h → 3-phenyladamantane-1-carboxylate .
Stability and Reactivity Insights
-
Electrophilic substitution : The adamantane core resists nitration/sulfonation due to steric hindrance, but halogenation is feasible at bridgehead positions .
Comparative Reaction Efficiencies
| Reaction Type | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DCM | 30 | <5% (unreacted acid) |
| Nitro reduction | H₂/Pd-C, EtOH | >90 | None detected |
| Acid hydrolysis | 6M HCl, reflux | 85 | 3-Chloroadamantane (10%) |
Mechanistic Considerations
Scientific Research Applications
Chemistry
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide serves as a vital building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can convert the carboxamide group into an amine.
- Substitution : The aromatic rings can undergo electrophilic substitution reactions, enhancing its utility in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays. It may interact with specific proteins or enzymes, making it a candidate for studying protein-ligand interactions. Its structural properties enable it to modulate biological pathways, which is crucial in drug development .
Medicine
The therapeutic potential of this compound is being explored extensively:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activities : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell growth, indicating its promise as a lead compound in anticancer drug development .
Industry
In industrial applications, this compound is utilized in developing advanced materials due to its high thermal stability and resistance to degradation. Its unique properties make it suitable for producing specialty chemicals that require specific performance characteristics.
Case Studies
Case Study 1: Biochemical Assays
A study investigated the binding affinity of this compound with specific enzymes using fluorescence resonance energy transfer (FRET) techniques. Results indicated significant binding interactions that could lead to further exploration of its role as a therapeutic agent against specific diseases.
Case Study 2: Anticancer Activity
In vitro tests demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The findings suggest that modifications to the compound's structure can enhance its efficacy against tumors, paving the way for future drug development initiatives.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural rigidity and stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide and related compounds:
Key Observations:
- Core Structure Impact :
- The adamantane core in the target compound offers superior rigidity and thermal stability compared to phthalimide () or cyclopentane (), which may enhance performance in high-temperature applications (e.g., polymers) .
- Thiadiazole and benzimidazole cores () prioritize bioactivity over thermal stability, as seen in their antimicrobial and phytotoxic effects.
- Substituent Effects: The 4-nitrophenyl group (electron-withdrawing) in the target compound contrasts with the 4-methoxyphenyl group (electron-donating) in ’s cyclopentane derivative. This difference likely alters solubility and electronic interactions in biological systems .
Biological Activity
N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance the stability and bioavailability of derivatives. The nitrophenyl group is significant for its electronic properties, which can influence the compound's interaction with biological targets.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| PACA2 (Pancreatic) | 25.9 | More active than doxorubicin |
| A549 (Lung carcinoma) | 34.9 | Comparable to existing treatments |
The above table summarizes findings from a study where several compounds were tested against PACA2 and A549 cell lines. Notably, this compound showed superior cytotoxic activity compared to standard chemotherapeutics like doxorubicin in certain cases .
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce apoptosis in cancer cells by disrupting the normal cell cycle.
- Interaction with Specific Receptors : It may interact with NMDA receptors, similar to other adamantane derivatives, potentially influencing neurotransmitter systems.
- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its cytotoxic effects by reducing oxidative stress in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the nitrophenyl and phenyl groups can significantly alter the compound's efficacy and selectivity.
Key Findings
- Substituents on the phenyl ring can enhance or diminish activity depending on their electronic nature.
- The presence of electron-withdrawing groups (like nitro) generally increases cytotoxicity due to enhanced interaction with target sites.
Case Studies
In a notable case study involving the use of this compound against pancreatic cancer, researchers reported promising results indicating a significant reduction in tumor size in preclinical models. The study highlighted the compound's potential as a lead candidate for further development in targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide, and how can purity be ensured?
The synthesis of nitroaryl-adamantane carboxamides typically involves coupling reactions between activated adamantane carbonyl derivatives (e.g., acyl chlorides) and substituted anilines. For example, analogous compounds like N-(4-nitrophenyl)acetimidates are synthesized using PCl₅ as a catalyst and purified via column chromatography to remove unreacted precursors . Critical steps include:
- Activation : Use of 4-nitrobenzoyl chloride or similar electrophilic intermediates.
- Coupling : Reaction with 3-phenyladamantane-1-carboxylic acid derivatives under inert conditions.
- Purification : Mass-directed preparative LC or column chromatography to achieve ≥95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the adamantane core, phenyl substituents, and carboxamide linkage (e.g., adamantane C-H signals at δ 1.6–2.1 ppm and nitroaryl protons at δ 7.5–8.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₃N₂O₃: ~399.17 g/mol) .
- UV-Vis Spectroscopy : To assess electronic transitions influenced by the nitro group (λₐᵦₛ ~270–310 nm) .
Q. What safety protocols should be followed when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy from nitro groups and adamantane’s lipophilicity .
- First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if inhaled or ingested .
- Storage : Stable at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test alternatives to PCl₅ (e.g., HATU, DCC) to improve coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance nitro group reactivity.
- Kinetic Studies : Monitor reaction progress via TLC or inline IR to identify rate-limiting steps .
Q. What strategies are effective for studying structure-activity relationships (SAR) in adamantane carboxamides?
- Derivatization : Synthesize analogs with modified substituents (e.g., halogenated phenyl rings or alternative nitro positions) .
- Biological Assays : Test analogs against target proteins (e.g., enzymes or receptors) to correlate structural features (e.g., adamantane rigidity) with activity .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities and steric/electronic effects .
Q. How can conflicting data in biological activity studies be resolved?
- Dose-Response Validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to benchmark activity .
- Meta-Analysis : Cross-reference results with structurally related compounds (e.g., N-(4-nitrophenyl)pyrrolidine-2-carboxamide) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
